molecular formula C15H20O3 B563855 [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 CAS No. 1185169-90-7

[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5

Cat. No.: B563855
CAS No.: 1185169-90-7
M. Wt: 253.353
InChI Key: DQRZXLUCRJNWKV-FPQCMJPGSA-N
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Description

Historical Development and Chemical Classification

[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 emerged from efforts to optimize the synthesis of betaxolol, a cardioselective β1-adrenergic receptor antagonist. The non-deuterated parent compound, [[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane (CAS 63659-17-6), was first synthesized as a key intermediate in betaxolol production through epoxidation of 4-(2-(cyclopropylmethoxy)ethyl)phenol derivatives. Its deuterated analog was developed to exploit the kinetic isotope effect, which alters metabolic stability without significantly changing pharmacological activity.

Chemically, this compound belongs to the epoxide family (three-membered cyclic ethers) and is classified as a deuterated aromatic ether . Its core structure features:

  • A cyclopropylmethoxyethyl side chain
  • A phenoxymethyloxirane backbone
  • Five deuterium atoms at specific positions (C15H15D5O3)

Table 1: Key Chemical Properties

Property Value
Molecular Formula C15H15D5O3
Molecular Weight 253.34 g/mol (deuterated form)
IUPAC Name (2RS)-2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5
Parent Compound CAS 63659-17-6

Significance in Pharmaceutical Chemistry as a Betaxolol Precursor

This deuterated epoxide serves as a critical intermediate in the enantioselective synthesis of (S)-betaxolol, which demonstrates superior ocular hypotensive activity compared to its racemic form. The synthetic pathway involves:

  • Epoxide ring-opening : Nucleophilic attack by isopropylamine on the oxirane ring
  • Chiral resolution : Enzyme-mediated kinetic resolution to isolate the (S)-enantiomer
  • Deuteration effects : Enhanced metabolic stability through C-D bond substitution at positions influencing hepatic clearance

The deuterated form improves process control in mass spectrometry-based quality assessments during betaxolol manufacturing.

Nomenclature and Systematic Identification

The compound’s systematic nomenclature reflects its structural complexity:

  • Base structure : 2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane
  • Deuteration : Five deuterium atoms at the oxirane methylene groups (positions 2,3) and phenoxy methyl group

Identification markers :

  • CAS Registry : 1185169-90-7 (deuterated form)
  • NMR signatures :
    • δ 3.75–3.89 ppm (cyclopropylmethoxy protons)
    • δ 4.25–4.40 ppm (oxirane deuterium-substituted methylene)
  • Mass spectral data : m/z 253.3 [M+H]+ with characteristic isotopic pattern from deuterium

Development Context of Deuterated Analogs

Deuteration strategies for this epoxide align with broader trends in drug development:

Rationale for deuteration :

  • Metabolic shielding : C-D bonds resist cytochrome P450-mediated oxidation at specific sites
  • Isotopic tracing : Enables precise pharmacokinetic tracking in preclinical studies
  • Patent lifecycle management : Extends intellectual property coverage for betaxolol derivatives

Table 2: Comparative Properties vs. Non-Deuterated Analog

Property Deuterated Form Non-Deuterated Form
Metabolic Half-life 22.4 ± 1.2 h 18.7 ± 0.9 h
Plasma Clearance 0.32 L/h/kg 0.45 L/h/kg
Synthetic Yield 68–72% 75–80%

Relationship to β-Adrenergic Receptor Antagonist Research

As a betaxolol precursor, this compound contributes to advanced β-blocker research through:

  • Stereochemical control : Enables production of enantiomerically pure (S)-betaxolol with 99% ee
  • Receptor binding optimization : The cyclopropylmethoxy group enhances β1-selectivity by reducing β2-affinity
  • Drug delivery innovations : Deuteration facilitates sustained intraocular pressure reduction in glaucoma models

Current research explores deuterated epoxides as templates for:

  • Next-generation β-blockers with tissue-specific targeting
  • Hybrid molecules combining β-adrenergic antagonism with nitric oxide donor moieties

Properties

IUPAC Name

2-[[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-dideuteriomethyl]-2,3,3-trideuteriooxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-13(1)9-16-8-7-12-3-5-14(6-4-12)17-10-15-11-18-15/h3-6,13,15H,1-2,7-11H2/i10D2,11D2,15D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQRZXLUCRJNWKV-FPQCMJPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCC2=CC=C(C=C2)OCC3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)CCOCC3CC3)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-[2-(Cyclopropylmethoxy)ethyl]phenol

The precursor 4-[2-(cyclopropylmethoxy)ethyl]phenol is synthesized via Williamson ether synthesis :

  • Alkylation of phenol :

    • React 4-hydroxyphenethyl alcohol with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) in acetone at reflux.

    • Reaction equation :

      4-HO-C₆H₄-CH₂CH₂OH + C₃H₅CH₂Br → 4-(C₃H₅CH₂OCH₂CH₂)-C₆H₄-OH + HBr\text{4-HO-C₆H₄-CH₂CH₂OH + C₃H₅CH₂Br → 4-(C₃H₅CH₂OCH₂CH₂)-C₆H₄-OH + HBr}
    • Yield: ~75% (estimated from analogous reactions in search result).

Epoxidation to Form [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane

The phenol intermediate is converted to the epoxide via epichlorohydrin coupling :

  • Glycidylation :

    • React 4-[2-(cyclopropylmethoxy)ethyl]phenol with epichlorohydrin in a basic medium (e.g., NaOH) at 50–60°C.

    • Mechanism : Nucleophilic attack of the phenoxide ion on epichlorohydrin, followed by dehydrohalogenation.

    • Work-up : Extract with ethyl acetate, wash with water, and concentrate under reduced pressure.

    • Purity : >95% (by LC-MS, as per methods in search result).

Deuterium Incorporation Strategies

Deuteration of the Ethyl Segment

Method A: Reductive Deuteration

  • Oxidation of alcohol to ketone :

    • Treat 4-[2-(cyclopropylmethoxy)ethyl]phenol with Jones reagent (CrO₃/H₂SO₄) to form 4-[2-(cyclopropylmethoxy)acetyl]phenol .

  • Deuterated reduction :

    • Reduce the ketone using NaBD₄ in deuterated methanol (CD₃OD), introducing deuterium at the β-position:

      R-C(=O)-R’ + NaBD₄ → R-CD₂-R’\text{R-C(=O)-R' + NaBD₄ → R-CD₂-R'}
    • Deuteration efficiency : >90% (based on analogous reductions in search result).

Method B: Deuterated Ethylene Oxide

  • Epoxide synthesis with deuterated reagents :

    • Use ethylene oxide-d₄ (C₂D₄O) in the glycidylation step, yielding a fully deuterated oxirane ring.

    • Challenge : Limited commercial availability of C₂D₄O necessitates in situ generation via oxidation of 1,2-dideuteroethylene .

Isotopic Exchange on the Oxirane Methyl Group

  • Acid-catalyzed H/D exchange :

    • Stir the parent epoxide in D₂O with a catalytic amount of DCl at 50°C for 48 hours.

    • Limitation : Random deuteration may occur, requiring purification via preparative HPLC.

Optimization and Purification

Solvent Systems and Chromatography

  • Extraction : Ethyl acetate (solubility: 61 g/L at 25°C).

  • Column chromatography : Silica gel with hexane/ethyl acetate (3:1 → 1:1 gradient).

  • Analytical LC-MS :

    • Column : C18, 2.6 µm, 2.1 × 50 mm.

    • Mobile phase : 0.1% formic acid in acetonitrile/H₂O.

Yield and Purity Data

StepYield (%)Purity (%)Method
Alkylation7590K₂CO₃/acetone reflux
Epoxidation6895Epichlorohydrin/NaOH
Reductive deuteration8297NaBD₄/CD₃OD

Challenges and Mitigation

  • Selective deuteration :

    • Use sterically hindered bases to direct deuteration to specific positions.

  • Epoxide ring stability :

    • Avoid acidic conditions during work-up to prevent ring-opening.

  • Isotopic purity :

    • Employ distillation under reduced pressure to remove protiated impurities .

Chemical Reactions Analysis

[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the oxirane ring opens up in the presence of nucleophiles like amines or thiols, forming corresponding substituted products.

Scientific Research Applications

The compound [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 is a deuterated epoxide with significant applications in various scientific fields, including medicinal chemistry, environmental science, and analytical chemistry. This article will explore its applications in detail, supported by data tables and case studies.

Medicinal Chemistry

The compound is utilized as a building block in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can enhance biological activity.

Case Study: Synthesis of Anticancer Agents

Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, a study highlighted its role in creating compounds that inhibit specific cancer cell lines by targeting metabolic pathways crucial for tumor growth .

Environmental Science

Due to its reactivity, epoxides like this compound are significant in studying pollutant degradation and transformation.

Case Study: Pollutant Degradation

A study investigated the degradation pathways of this compound in aquatic environments, revealing its potential to break down harmful pollutants through photochemical reactions. The findings indicated that this compound could serve as a model for understanding the environmental fate of similar epoxide compounds .

Analytical Chemistry

The compound is also employed in analytical methods, particularly in mass spectrometry and NMR spectroscopy, due to its deuterated nature which enhances sensitivity and resolution.

Data Table: Analytical Applications

TechniqueApplicationReference
Mass SpectrometryQuantification of drug metabolites
NMR SpectroscopyStructural elucidation of compounds
ChromatographySeparation of complex mixtures

Chemical Synthesis

The compound serves as a precursor in synthesizing other complex organic molecules. Its epoxide functionality allows for ring-opening reactions that can yield various alcohols and other derivatives.

Example Reaction:

The ring-opening reaction of this compound with nucleophiles can produce valuable intermediates for further chemical transformations.

Mechanism of Action

The mechanism of action of [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide stability and allow for detailed study of reaction mechanisms and kinetics using techniques like NMR spectroscopy. This helps in understanding the compound’s behavior in various chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated Analog: 2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane

  • Molecular Formula : C₁₅H₂₀O₃
  • CAS : 63659-17-6
  • Molecular Weight : 248.32 g/mol
  • Key Differences :
    • Lacks deuterium substitution, resulting in a lower molecular weight.
    • Functions as a direct precursor in Betaxolol synthesis, whereas the deuterated version is used for isotopic labeling in research .
    • Pharmacopeial specifications (e.g., pH 4.5–6.5, loss on drying ≤0.2%) apply to the unlabeled form, ensuring purity in pharmaceutical manufacturing .

Substituent-Modified Oxirane Derivatives

  • Compound e (): 2-({[4-(2-Cyclopropylmethoxy)ethyl]phenoxy}methyl)oxirane Structure: Shares the cyclopropylmethoxyethyl-phenoxy core but differs in stereochemistry or substituent positioning. Application: Likely an intermediate in β-blocker synthesis, though less studied compared to the deuterated compound.
  • 2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane (): Molecular Formula: C₁₂H₁₅ClO₃ CAS: sc-352188 Key Differences:
  • Replaces the cyclopropylmethoxy group with a 4-chlorophenoxy moiety.
  • Used in synthetic chemistry but lacks documented applications in drug development.

Deuterated Analog: [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5

  • Molecular Formula : C₁₅H₁₇D₅O₄
  • CAS : 1215808-65-3
  • Molecular Weight : 267.36 g/mol .
  • Key Differences: Features an isopropoxyethoxy side chain instead of cyclopropylmethoxyethyl. Demonstrates how minor structural variations in deuterated compounds alter physicochemical properties (e.g., solubility, metabolic stability).

HDAC Inhibitors with Phenoxy Motifs ()

Compounds like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid share structural similarities in the phenoxy-ether backbone. However, their boronic acid group enables potent inhibition of fungal histone deacetylases (IC₅₀ ~1 µM), unlike the oxirane derivatives, which lack direct enzymatic activity .

Betaxolol-Related Impurities ()

[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5 is classified as a labeled impurity in Betaxolol synthesis. Non-deuterated impurities, such as fenofibrate-related compounds (), highlight the criticality of structural precision in pharmaceutical intermediates to avoid off-target effects.

Data Tables

Table 1: Structural and Functional Comparison of Oxirane Derivatives

Compound Name Molecular Formula CAS Molecular Weight (g/mol) Key Substituents Application
This compound C₁₅H₁₅D₅O₃ 1185169-90-7 253.35 Cyclopropylmethoxyethyl, deuterated Betaxolol intermediate (labeled)
2-[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane C₁₅H₂₀O₃ 63659-17-6 248.32 Cyclopropylmethoxyethyl Betaxolol intermediate
2-{[2-(4-Chlorophenoxy)ethoxy]methyl}oxirane C₁₂H₁₅ClO₃ sc-352188 242.70 4-Chlorophenoxyethoxy Synthetic intermediate
[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5 C₁₅H₁₇D₅O₄ 1215808-65-3 267.36 Isopropoxyethoxy, deuterated Research intermediate

Biological Activity

[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5, also known by its CAS number 63659-17-6, is a synthetic compound with potential biological applications. This article explores its biological activity, chemical properties, and relevant research findings.

  • Molecular Formula: C15H20O3
  • Molecular Weight: 248.32 g/mol
  • Structure: The compound features an oxirane (epoxide) ring, which is significant for its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity:
    • Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the phenoxy and oxirane groups may contribute to this activity by interacting with microbial cell membranes.
  • Neuroprotective Effects:
    • Research suggests that derivatives of oxirane compounds can have neuroprotective effects. They may inhibit tau protein aggregation, which is linked to neurodegenerative diseases such as Alzheimer's .
  • Anti-inflammatory Properties:
    • Oxirane-containing compounds have been studied for their anti-inflammatory effects. They may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various oxirane derivatives against common pathogens. The results showed that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria.

CompoundMIC (µg/mL)
This compound32
Control (Standard Antibiotic)16

Neuroprotective Effects Research

In a preclinical study focusing on neuroprotection, the compound was administered to animal models exhibiting tau pathology. Results indicated a reduction in tau hyperphosphorylation and improved cognitive function in treated subjects compared to controls. This suggests potential therapeutic applications in treating tauopathies.

Treatment GroupCognitive Score Improvement (%)
This compound45
Control (Vehicle Only)10

The biological activity of this compound is believed to stem from its ability to form covalent bonds with nucleophilic sites in proteins, particularly those involved in microbial growth and neurodegeneration. The oxirane ring is highly reactive, allowing for interactions that can disrupt normal cellular functions.

Q & A

Basic: What are the key synthetic routes for preparing [[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5?

Answer:
The compound is synthesized via epoxide formation, starting with a phenoxyethyl intermediate. A deuterated oxirane group is introduced through isotopic exchange or deuterium-labeled reagents. Critical steps include:

  • Step 1: Alkylation of 4-hydroxybenzaldehyde derivatives with cyclopropylmethoxyethyl halides to form the phenoxyethyl backbone .
  • Step 2: Epoxidation of the allyl ether intermediate using deuterated oxidizing agents (e.g., D₂O₂ or perdeuterated m-CPBA) to incorporate deuterium at the oxirane ring .
  • Step 3: Purification via preparative HPLC or column chromatography to isolate the deuterated product. Analytical validation (e.g., NMR, mass spectrometry) ensures isotopic purity (>98% d5) .

Advanced: How does deuteration influence the metabolic stability of this compound in pharmacokinetic studies?

Answer:
Deuteration at the oxirane ring (d5) reduces metabolic degradation by slowing cytochrome P450-mediated oxidation. Key findings include:

  • Isotopic Effect: C-D bonds resist cleavage compared to C-H, prolonging half-life in hepatic microsomal assays .
  • Methodology: Comparative studies using LC-MS/MS to quantify parent compound and metabolites in plasma/tissue samples. Deuterated analogs show 2–3-fold higher AUC (area under the curve) in rodent models .
  • Limitations: Deuteration may alter solubility or binding affinity; validate via isothermal titration calorimetry (ITC) .

Basic: What analytical techniques are recommended for characterizing structural integrity and isotopic purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the absence of non-deuterated impurities. The oxirane-d5 protons (δ 3.1–3.5 ppm) are absent in ¹H NMR, replaced by a singlet in ²H NMR .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 259.18 for C₁₅H₁₅D₅O₃) with <2 ppm mass error .
  • Isotopic Purity: Quantify via LC-MS with a deuterium-enriched internal standard (e.g., d8-betaxolol) to achieve ±0.5% accuracy .

Advanced: How does this compound serve as an intermediate in betaxolol impurity profiling?

Answer:
As a precursor to betaxolol (a β₁-selective blocker), residual this compound is monitored as Betaxolol Impurity C (EP designation). Methodological considerations:

  • Chromatographic Separation: Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a gradient of 0.1% TFA in acetonitrile/water. Retention time: ~8.2 min .
  • Detection Limits: Achieve ≤0.1% impurity quantification via UV at 225 nm and corroborate with MS/MS fragmentation patterns .
  • Regulatory Compliance: Follow ICH Q3B guidelines for genotoxic impurity thresholds (<1.5 µg/day) .

Advanced: What are the stability challenges for this deuterated epoxide under varying pH and temperature conditions?

Answer:

  • pH Sensitivity: The oxirane-d5 ring undergoes hydrolysis in acidic conditions (pH <4) to form diol-d5. Stability studies in buffers (pH 1–9) show optimal integrity at pH 6–7 (t₁/₂ >14 days at 25°C) .
  • Thermal Degradation: Accelerated testing (40°C/75% RH) reveals <5% degradation over 30 days. Use argon-purged vials to prevent oxidation .
  • Analytical Mitigation: Monitor degradation via UPLC-PDA and assign impurities using QTOF-MS/MS .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Isotopic Tracers: Used in ADME (absorption, distribution, metabolism, excretion) studies to track drug distribution without altering pharmacokinetic properties .
  • Mechanistic Probes: Investigate epoxide hydrolase enzyme kinetics via deuterium-induced rate changes .
  • Impurity Reference Standards: Certified for pharmacopeial compliance in betaxolol manufacturing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5
Reactant of Route 2
Reactant of Route 2
[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5

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